2-[(cyclohexylcarbonyl)amino]-N-(3-methylphenyl)benzamide
Description
2-[(Cyclohexylcarbonyl)amino]-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a cyclohexylcarbonylamino group at the 2-position and a 3-methylphenyl moiety at the N-position. This compound belongs to a class of molecules where structural modifications on the benzamide core influence physicochemical properties and biological activities. The 3-methylphenyl substituent may contribute to π-π stacking interactions in biological targets, as observed in structurally related compounds like N-(3-methylphenyl)benzamide (N3MPBA), which exhibits distinct hydrogen-bonding patterns in its crystal structure .
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(cyclohexanecarbonylamino)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H24N2O2/c1-15-8-7-11-17(14-15)22-21(25)18-12-5-6-13-19(18)23-20(24)16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
BKPKEVGJQMLUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexaneamido-N-(3-methylphenyl)benzamide typically involves the acylation of 3-methylphenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 2-cyclohexaneamido-N-(3-methylphenyl)benzamide can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexaneamido-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted benzamides.
Scientific Research Applications
2-cyclohexaneamido-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclohexaneamido-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to the parent benzamide and the chlorinated analog , suggesting improved passive diffusion across biological membranes.
- Steric Effects : The bulky cyclohexyl moiety could hinder interactions with flat binding pockets, contrasting with the planar 3-chlorobenzoyl group in , which may engage in halogen bonding.
Antimicrobial and Anticancer Activity
- 2-Azetidinone Derivatives: Benzamide analogs like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit potent antimicrobial activity (IC50 <10 µM) against bacterial and fungal strains .
- Anticancer Potential: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide shows moderate activity against MCF7 breast cancer cells . The target compound’s lipophilicity may enhance tumor cell uptake but requires validation.
Antioxidant Activity
- THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide): Demonstrates potent radical scavenging (IC50 = 2.5 µM for superoxide radicals) due to multiple hydroxyl groups . The target compound lacks phenolic -OH groups, likely rendering it less effective in antioxidant applications.
- N-(Anilinocarbonothioyl) Benzamides: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibit 86–87% inhibition in antioxidant assays, attributed to thioamide and phenolic groups .
Biological Activity
2-[(Cyclohexylcarbonyl)amino]-N-(3-methylphenyl)benzamide is a complex organic compound classified as a benzamide. Its unique structure, which includes a cyclohexylcarbonyl group and a 3-methylphenyl substituent, suggests potential biological activity that could be explored for therapeutic applications. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.4 g/mol
- IUPAC Name : 2-[(cyclohexanecarbonyl)amino]-N-(3-methylphenyl)benzamide
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Initial screenings suggest activity against certain bacterial strains.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. Interaction studies have indicated that it may influence various signaling pathways, including:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Regulation of Cytokine Production : It could modulate the release of pro-inflammatory cytokines, impacting immune responses.
- Targeting Specific Enzymes : Potential interactions with enzymes involved in metabolic pathways have been suggested.
Case Studies and Research Findings
Several research efforts have focused on the biological activity of related benzamide compounds, providing insights into the expected behavior of this compound.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| N-(4-Methylphenyl)benzamide | High | High | Moderate |
| 3-Chloro-N-(3-methylphenyl)benzamide | Low | Moderate | High |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Key parameters include:
- Absorption : Investigations into oral bioavailability and absorption rates are ongoing.
- Distribution : Studies are needed to determine tissue distribution and potential accumulation.
- Metabolism : The metabolic pathways and enzymes involved in the biotransformation of the compound require further exploration.
- Excretion : Understanding elimination routes will aid in assessing safety and efficacy.
Future Directions
Further research is warranted to fully characterize the biological activity of this compound. Suggested areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.
- Mechanistic Studies : Detailed investigations into molecular targets and signaling pathways affected by the compound.
- Synthesis Optimization : Improving synthetic routes to enhance yield and purity for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
